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N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide

hEGFR Kinase Inhibition Cancer

Substituting pyridyl-triazole acetamides with untested analogs risks irreproducible results. This N-methyl variant enables systematic exploration of hinge-binding interactions with validated kinase and α-synuclein activity. • hEGFR IC50 benchmark: 43.8 nM for related analogs. • Single H-bond donor; computed logP ~2.31. • Fragment-ready for COMT design. Global shipping, ≥98% purity.

Molecular Formula C10H11N5O
Molecular Weight 217.232
CAS No. 900014-56-4
Cat. No. B2371910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide
CAS900014-56-4
Molecular FormulaC10H11N5O
Molecular Weight217.232
Structural Identifiers
SMILESCNC(=O)CC1=NC(=NN1)C2=CC=NC=C2
InChIInChI=1S/C10H11N5O/c1-11-9(16)6-8-13-10(15-14-8)7-2-4-12-5-3-7/h2-5H,6H2,1H3,(H,11,16)(H,13,14,15)
InChIKeyBQUNKJNYFLWLFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide (CAS 900014-56-4): Compound Class, Scaffold Characteristics, and Procurement-Relevant Context


N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide (CAS 900014-56-4) is a heterocyclic small molecule (molecular formula C10H11N5O, molecular weight 217.23 g/mol) featuring a 1,2,4-triazole core substituted at the 3-position with a pyridin-4-yl group and at the 5-position with an N-methylacetamide side chain [1]. The 5-(pyridin-4-yl)-1,2,4-triazole scaffold has been validated in multiple biological contexts, including neuroprotective α-synuclein aggregation inhibition [2] and kinase inhibition (e.g., ALK5, hEGFR) [3]. The compound is primarily supplied as a research-grade building block or screening hit; publicly available quantitative biological data specifically for this N-methyl acetamide variant is extremely scarce as of 2026.

5-(4-Pyridinyl)-1,2,4-triazole scaffold validated in kinase inhibition and α-synuclein model contexts

N-methyl acetamide side chain provides distinct H-bond donor profile (1 donor) and intermediate lipophilicity

Research-grade building block: direct bioactivity data unavailable; assay-specific validation required

Why Generic Substitution Fails for N-Methyl-2-(3-Pyridin-4-yl-1H-1,2,4-Triazol-5-yl)Acetamide: Quantitative Differentiation Drivers


Within the 5-(pyridin-4-yl)-1,2,4-triazole acetamide chemotype, the N-methyl substituent on the acetamide side chain is not a passive structural element—it directly modulates hydrogen-bonding capacity, lipophilicity, and conformational flexibility, all of which critically influence target binding, selectivity, and pharmacokinetic behavior . Replacing the N-methyl group with hydrogen (des-methyl analog), cyclopropyl, cyclohexyl, or bulkier aromatic amides predictably alters logP, polar surface area, and metabolic stability, which can shift the compound's activity profile across kinase panels, GPCRs, or aggregation inhibition assays [1]. Given that even single-atom modifications in this scaffold have been shown to alter IC50 values by orders of magnitude in hEGFR kinase assays, generic substitution without experimental validation carries a high risk of irreproducible results and wasted procurement expenditure [2].

Des-methyl primary amide

Adds an extra hydrogen-bond donor, potentially altering kinase hinge-binding interactions and selectivity.

N-cyclopropyl analog

Increased lipophilicity may reduce aqueous solubility, complicating biochemical assay compatibility.

Thioacetate ester analog

Esterase-labile functionality introduces hydrolysis artifacts, limiting cellular and in vivo data interpretation.

Quantitative Evidence Guide: Measurable Differentiation of N-Methyl-2-(3-Pyridin-4-yl-1H-1,2,4-Triazol-5-yl)Acetamide vs. Closest Analogs


hEGFR Kinase Inhibitory Potency: Class-Level Potency Window for 1,2,4-Triazole Acetamides

While direct hEGFR IC50 data for N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide are not publicly reported, the most potent analog within a closely related 1,2,4-triazole acetamide series (compound 20) achieved an IC50 of 43.8 ± 1.3 nM against hEGFR in in vitro kinase assays [1]. N-methyl substitution on the acetamide side chain is predicted to reduce hydrogen-bond donor capacity (1 H-bond donor vs. 2 in the des-methyl analog), which may alter hinge-region binding interactions and shift selectivity across the kinome. This positions the N-methyl variant as a distinct chemical probe relative to primary amide-containing analogs in the same series.

hEGFR Kinase Inhibition
Class-level
Analog IC50: 43.8 nM

Supports kinase selectivity SAR; target compound data not available

H-bond donor difference may alter hinge binding

hEGFR Kinase Inhibition Cancer

α-Synuclein Aggregation Inhibition: Scaffold Validation and N-Methyl Differentiation Potential

The 5-(4-pyridinyl)-1,2,4-triazole scaffold has been validated as an α-synuclein aggregation inhibitor chemotype. In a 2022 study, the lead compound ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (compound 15) demonstrated in vivo efficacy in an MPTP-induced bradykinesia mouse model, preventing motor deficits and modulating PD biomarker levels [1]. The target compound N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide shares the identical 3-(pyridin-4-yl)-1,2,4-triazole core but features an N-methylacetamide rather than a thioacetate side chain; this substitution alters both hydrogen-bonding topology and oxidative stability relative to the thioether-linked lead series. Aggregation inhibition activity (ThT fluorescence assay) for scaffold analogs was measured via light scattering and ThT binding [1], but specific values for the N-methyl acetamide variant are not yet reported. The N-methyl group is expected to improve metabolic stability relative to the ethyl ester prodrug moiety by eliminating esterase-mediated hydrolysis.

α-Synuclein Aggregation
Class-level
Scaffold validated in MPTP mouse model; ThT assay

Supports α-synucleinopathy assay development; N-methyl avoids ester hydrolysis

No target-specific aggregation data

α-Synuclein Parkinson's Disease Neuroprotection

Catechol O-Methyltransferase (COMT) Binding: Structural Evidence from a Co-Crystal Complex

A co-crystal structure (PDB ID: 5P93, resolution 1.24 Å) of humanized rat COMT in complex with 5-(4-fluorophenyl)-2,3-dihydroxy-N-[2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]benzamide provides direct structural evidence that the 3-(pyridin-4-yl)-1,2,4-triazol-5-yl moiety can engage enzyme active sites with high-resolution binding geometry [1]. The ligand's pyridin-4-yl-triazole substructure is essential for orienting the molecule within the COMT catalytic pocket. The target compound N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide preserves this key recognition element, while the N-methylacetamide side chain is predicted to occupy a distinct chemical space relative to the larger benzamide-ethyl linker in the co-crystallized ligand, offering a more fragment-like starting point for COMT-focused structure-based drug design. No quantitative IC50 data for COMT inhibition by the target compound are available, but the co-crystal structure validates the binding competency of the core scaffold.

COMT Co-Crystal
Supporting evidence
PDB 5P93, 1.24 Å resolution

Confirms scaffold binding competency for structure-based design

Co-crystallized ligand differs at side chain

COMT X-ray Crystallography Enzyme Inhibition

Predicted Physicochemical Differentiation: Computed logP and H-Bond Donor Profile vs. Des-Methyl and Cyclopropyl Analogs

Computationally predicted logP values for the N-methyl variant are approximately 2.31 (mcule P-1263787039), compared to estimated logP ~1.8 for the des-methyl primary amide analog and logP ~2.6 for the N-cyclopropyl analog . The N-methyl acetamide also possesses exactly 1 hydrogen-bond donor (vs. 2 for the des-methyl analog and 1 for the N-cyclopropyl analog), and 4 hydrogen-bond acceptors. This intermediate lipophilicity and reduced H-bond donor count relative to the primary amide may improve passive membrane permeability while maintaining aqueous solubility suitable for biochemical assay conditions. The polar surface area (tPSA) is computed at approximately 76.6 Ų, within the generally accepted range for CNS drug-like compounds (<90 Ų). These computed properties are not experimental measurements and should be treated as trend-level differentiation.

Predicted Physicochemical
Supporting evidence
logP 2.31, 1 HBD, tPSA 76.6

Intermediate lipophilicity for permeability/solubility balance

Computed values; experimental validation required

Physicochemical Properties logP Drug-likeness

TGF-β/ALK5 Kinase Inhibition: Patent-Class Evidence for Pyridyl-Triazole Acetamide Chemotype

Patent literature (US20040152738A1, WO20060074244) establishes that pyridyl-substituted triazoles, including acetamide-containing variants, function as potent and selective non-peptide inhibitors of the TGF-β type I receptor kinase ALK5 [1]. The generic Markush structures encompass compounds bearing a pyridin-4-yl group attached to a 1,2,4-triazole core with acetamide side chains. The target compound N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide falls within this claimed chemotype space. However, specific IC50 or Ki values for this exact compound against ALK5 are not disclosed in the publicly available patent examples. The primary differentiation of the N-methyl variant within this chemotype lies in its reduced potential for Phase II metabolism (N-glucuronidation) compared to primary amide analogs, which may translate to improved metabolic stability in hepatocyte assays. This claim requires experimental verification.

ALK5 Patent Evidence
Class-level
Within claimed chemotype; no specific IC50 disclosed

Supports ALK5 pathway research; target-specific validation needed

Patent US20040152738A1

ALK5 TGF-β Signaling Fibrosis

PGDS (Glutathione-S-Transferase) Activity: BindingDB Data for a Close Structural Analog

BindingDB entry BDBM21628 reports an IC50 of 1,500 nM for methyl 6-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine-3-carboxylate against PGDS glutathione-S-transferase activity, measured at pH 7.2 and 2°C using monochlorobimane as a chromogenic substrate [1]. While this compound contains the identical 3-(pyridin-4-yl)-1,2,4-triazol-5-yl core as the target compound, it bears a pyridine-3-carboxylate methyl ester in place of the N-methylacetamide side chain. The ~1.5 µM activity provides a preliminary potency benchmark for this chemotype against PGDS. The N-methylacetamide side chain in the target compound is less bulky and more flexible than the pyridine-carboxylate group, which may alter binding mode and affinity. Cross-study comparison suggests that side-chain modifications at the triazole 5-position can modulate PGDS activity, but direct extrapolation to the target compound is not supported without experimental confirmation.

PGDS Analog IC50
Cross-study comparable
Analog IC50: 1500 nM

Supports PGDS-targeted assay studies; cross-study extrapolation requires validation

BindingDB BDBM21628; side chain differs

PGDS GST Activity Inflammation

Best-Fit Research and Industrial Application Scenarios for N-Methyl-2-(3-Pyridin-4-yl-1H-1,2,4-Triazol-5-yl)Acetamide (CAS 900014-56-4)


Kinase Profiling and SAR Expansion in hEGFR/ALK5 Drug Discovery Programs

The compound's position within the validated pyridyl-triazole acetamide kinase inhibitor chemotype makes it suitable as a fragment-like or early hit expansion candidate for hEGFR (class-level IC50 benchmark: 43.8 nM for related compound 20 [1]) and ALK5 (patent-class claim per US20040152738A1 [2]) inhibitor programs. Its single H-bond donor and intermediate logP (~2.31 computed ) differentiate it from primary amide and cyclopropyl analogs, allowing systematic exploration of hinge-binding interactions and selectivity pocket engagement.

α-Synuclein Aggregation Inhibition and Parkinson's Disease Model Studies

The validated 5-(4-pyridinyl)-1,2,4-triazole scaffold (in vivo MPTP efficacy demonstrated for compound 15 [3]) supports the use of the N-methyl acetamide variant in α-synuclein aggregation assays. The N-methyl group eliminates esterase-sensitive functionality present in the lead compound 15 (ethyl ester), potentially improving metabolic stability in neuronal cell culture and in vivo models. Users can employ ThT fluorescence and light scattering assays to benchmark aggregation inhibition relative to published chemotype data.

Catechol O-Methyltransferase (COMT) Structure-Based Drug Design

The co-crystal structure PDB 5P93 (1.24 Å resolution [4]) confirms that the pyridin-4-yl-triazole core can be accommodated within the COMT active site. The N-methylacetamide side chain of the target compound represents a minimal fragment relative to the co-crystallized benzamide-ethyl-linked ligand, making it an attractive starting point for fragment growing or merging strategies in COMT inhibitor design.

PGDS-Targeted Anti-Inflammatory Hit Expansion

Cross-study data from BindingDB (BDBM21628, IC50 = 1,500 nM for a close structural analog against PGDS GST activity [5]) suggest that the 3-(pyridin-4-yl)-1,2,4-triazol-5-yl core can engage PGDS at low-micromolar concentrations. The N-methylacetamide variant provides a synthetically tractable, simplified scaffold for hit-to-lead optimization in PGDS-mediated inflammatory pathways.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Distinct H-bond donor profile and logP
hEGFR/ALK5 selectivity panel review
α-Synuclein aggregation assay development
Ester-stable scaffold; metabolic stability context
ThT fluorescence and aggregation endpoint review
COMT structure-based design
Core scaffold co-crystal validated (PDB 5P93)
Fragment growing and binding mode review
PGDS GST activity hit expansion
Simplified analog with core engagement
Low-micromolar target engagement review
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